molecular formula C21H19N7O2 B2405043 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1013835-70-5

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Cat. No. B2405043
CAS RN: 1013835-70-5
M. Wt: 401.43
InChI Key: FLVAYBLVGNDKJJ-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea, commonly known as PP2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PP2 is a potent inhibitor of non-receptor tyrosine kinases, particularly Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and migration.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

  • Cancer Cell Line Targeting: A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, closely related to the queried compound, demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. These compounds, particularly one displaying a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggest a promising avenue for reactivating p53 mutants in cancer therapy (Bazin et al., 2016).

Chemical Synthesis and Reactivity

  • Hydrogel Formation: Research on derivatives of urea, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has explored their ability to form hydrogels in acidic conditions. These hydrogels' physical properties, including morphology and rheology, can be tuned by the identity of the anion, showing the potential for applications in materials science (Lloyd & Steed, 2011).

Antimicrobial Activity

  • Heterocyclic Compounds: Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for potential use as antibacterial agents. The reactivity of these compounds, including pyran, pyridine, and pyridazine derivatives, towards various hydrazine derivatives, demonstrates their broad applicability in developing new antimicrobial solutions (Azab et al., 2013).

Enzyme Inhibition and Anticancer Activity

  • Urea Derivatives: Studies on urea derivatives have shown significant enzyme inhibition, with some compounds displaying anticancer activity. These findings highlight the diverse biological activities of urea derivatives, including potential therapeutic applications for cancer treatment (Mustafa et al., 2014).

Chemical Structure and Biological Activity

  • Cytokinin-like Activity: Urea derivatives, including compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This activity, often surpassing that of adenine compounds, underscores the potential for these synthetic compounds in agricultural and horticultural applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-30-18-5-2-4-17(14-18)25-21(29)24-16-8-6-15(7-9-16)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVAYBLVGNDKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

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